molecular formula C16H7ClF2N2O B10861580 4-chloro-3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)benzonitrile

4-chloro-3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)benzonitrile

Cat. No.: B10861580
M. Wt: 316.69 g/mol
InChI Key: PCCCYEBARWZCEY-UHFFFAOYSA-N
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Description

4-chloro-3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)benzonitrile is a useful research compound. Its molecular formula is C16H7ClF2N2O and its molecular weight is 316.69 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure comprises a quinoline core substituted with fluorine and chlorine atoms, which are known to influence biological activity. The presence of these halogen atoms often enhances lipophilicity and bioavailability, making the compound an interesting candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer and enzyme inhibitory properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from quinoline have shown promising results against leukemia and breast cancer cell lines. The following table summarizes the IC50 values of related compounds:

Compound NameCell LineIC50 (µM)
DoxorubicinMCF-71.93
4-Chloro-3-(5,7-difluoro-4-oxoquinoline)MCF-7TBD
1-(4-Chloro-phenyl)-6,7-difluoroquinolineU-9370.48
Fluorinated quinolinesCEM-CM0.78

Note: TBD indicates that specific IC50 values for the target compound are yet to be published.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. A study indicated that related quinoline derivatives exhibited dual inhibitory effects with IC50 values ranging from 5.4 to 10.4 µM against AChE and BChE respectively .

The mechanism by which this compound exerts its biological effects likely involves the following pathways:

  • Inhibition of Enzymatic Activity : The halogen substituents may facilitate interactions with the active sites of AChE and BChE, leading to inhibited enzyme activity.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation pathways, suggesting a potential mechanism for this compound as well.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

  • Study on Breast Cancer : A study involving a series of quinoline derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with some derivatives showing IC50 values comparable to standard chemotherapy agents like doxorubicin .
  • Neuroprotection Research : Research focused on the neuroprotective effects of quinoline compounds indicated that certain derivatives could improve cognitive function in animal models by inhibiting cholinesterase activity .

Properties

Molecular Formula

C16H7ClF2N2O

Molecular Weight

316.69 g/mol

IUPAC Name

4-chloro-3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)benzonitrile

InChI

InChI=1S/C16H7ClF2N2O/c17-11-2-1-8(7-20)3-10(11)13-6-15(22)16-12(19)4-9(18)5-14(16)21-13/h1-6H,(H,21,22)

InChI Key

PCCCYEBARWZCEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=O)C3=C(N2)C=C(C=C3F)F)Cl

Origin of Product

United States

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